molecular formula C14H22Cl2N2 B1372267 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 871113-10-9

2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Cat. No. B1372267
CAS RN: 871113-10-9
M. Wt: 289.2 g/mol
InChI Key: VYFNNHPULPCQLH-UHFFFAOYSA-N
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Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of piperidine-containing compounds typically includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride has a molecular weight of 243.17 .

Scientific Research Applications

Pharmacological Evaluation

  • Bradycardic Agents : Piperidinoalkanoyl-1,2,3,4-tetrahydroisoquinoline derivatives, including compounds like 2f, have shown potent and long-lasting bradycardic activity with minimal effects on blood pressure in rats (Kubota et al., 2004).
  • Anticonvulsant Agent : Derivatives of 1,2,3,4-tetrahydroisoquinolines have been evaluated for anticonvulsant properties. One derivative demonstrated potency comparable to talampanel, a noncompetitive AMPA antagonist (Gitto et al., 2006).
  • Antihypertensive Agents : Certain 1,2,3,4-tetrahydroisoquinoline derivatives exhibit significant antihypertensive effects without inducing reflex tachycardia, different from traditional L-type Ca²⁺ channel blockers (Watanuki et al., 2011).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Activity : Tetrahydrothieno[2,3-c]isoquinolines displayed promising activities against various pathogenic strains of bacteria and fungi (Zaki et al., 2019).
  • Antioxidant Properties : Hybrids of ibuprofen with 1,2,3,4-tetrahydroisoquinoline and piperidine have been screened for antioxidant, antitryptic, and albumin denaturation inhibition activity (Manolov et al., 2022).

Cancer Research

  • Oxidative Stress-Inducing Anticancer Agents : Piperidine ring-fused aromatic sulfonamides, including 1,2,3,4-tetrahydroisoquinolines, induced oxidative stress and showed cytotoxic effects on various cancer cells (Madácsi et al., 2013).

Metabolic Studies

  • Metabolite Identification : The metabolites of specific 1,2,3,4-tetrahydroisoquinoline derivatives have been identified in human urine, plasma, and feces, providing insights into their metabolic pathways and potential therapeutic applications (Umehara et al., 2009).

Chemical Synthesis and Conformational Analysis

  • Conformational Analysis : The conformational aspects of tetrahydroisoquinoline derivatives have been explored, which is crucial for understanding their pharmacological properties and designing new drugs (Akkurt et al., 2009; Zalán et al., 2006).

Imaging and Diagnostics

  • PET Imaging in Breast Cancer : Tetrahydroisoquinoline derivatives have been studied as selective estrogen receptor modulators (SERMs) and potential radioligands for PET imaging of estrogen receptor expression in breast cancer (Gao et al., 2008).

Safety and Hazards

Safety information for piperidine derivatives can vary. For example, N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride has a hazard classification of Acute Tox. 4 Oral .

Future Directions

Piperidine derivatives continue to be an active area of research, with new synthetic methods and potential drugs being discovered .

properties

IUPAC Name

2-piperidin-4-yl-3,4-dihydro-1H-isoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-13-11-16(10-7-12(13)3-1)14-5-8-15-9-6-14;;/h1-4,14-15H,5-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFNNHPULPCQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC3=CC=CC=C3C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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